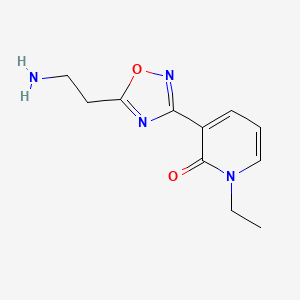

3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one

説明

3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one is a novel compound synthesized from a combination of two chemical compounds, namely 5-(2-aminoethyl)-1,2,4-oxadiazole and 1-ethylpyridin-2(1H)-one. It is a compound that has been studied extensively in recent years due to its potential applications in various scientific fields.

科学的研究の応用

Synthesis and Antimicrobial Studies

A study presented the synthesis of novel 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles, demonstrating their potent to weak antimicrobial activity against various bacteria and fungi. Compounds within this series showed significant inhibition, highlighting the antimicrobial potential of 1,3,4-oxadiazole derivatives (Gaonkar, Rai, & Prabhuswamy, 2006).

Chemical Stability and Boulton–Katritzky Rearrangement

Another study investigated the chemical stability of 3-(2-aminoethyl)-5-substituted 1,2,4-oxadiazoles, focusing on their reactivity and the Boulton–Katritzky rearrangement, which produces planar pyrazolines and pyrazoles. This research elucidated the conditions under which these rearrangements occur, contributing to the understanding of the chemical properties of oxadiazole derivatives (Kayukova et al., 2018).

Novel Routes to Oxadiazoles and Related Compounds

Research on the synthesis of 1,3,4‐oxadiazoles, 1,3,4‐oxadiazolopyridines, and pyridopyridazines has shown the potential for creating diverse compounds with potentially useful biological or chemical properties. These studies demonstrate the versatility of oxadiazole derivatives in synthesizing novel compounds (Elnagdi et al., 1988).

Antileishmanial Activity and Theoretical Calculations

A study on 4-amino-1,2,4-triazole derivatives, including 1,3,4-oxadiazole derivatives, highlighted their antileishmanial activity. Theoretical calculations using Density Functional Theory (DFT) supported the experimental findings, suggesting that such compounds can be potent against Leishmania infantum promastigotes (Süleymanoğlu et al., 2017).

Antitubercular Properties via Boulton-Katritzky Rearrangement

Research on the rearrangement of 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles into spiropyrazolinium compounds revealed their potential antitubercular properties. This study provided insights into the biological activities of rearranged oxadiazole derivatives, suggesting their utility in developing antitubercular agents (Kayukova et al., 2021).

作用機序

Target of Action

The primary target of 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one is the Serotonin Receptor (SR) . Serotonin receptors are a group of G protein-coupled receptors (GPCRs) and ligand-gated ion channels (LGICs) found in the central and peripheral nervous systems. They mediate both excitatory and inhibitory neurotransmission .

Mode of Action

The compound interacts with its targets, the serotonin receptors, by acting as an agonist . This means it binds to the receptor and activates it, which then triggers a series of events in the cell. The activation of the 5-HT2A and 5-HT2C receptors that project from the pontine raphe nucleus to the amygdala and the marginal limbic cortex can cause acute psychomotor agitation, panic, and anxiety attacks .

Biochemical Pathways

The compound affects several biochemical pathways. It is involved in the Tryptophan metabolism and the Biosynthesis of alkaloids derived from the shikimate pathway . These pathways are crucial for the production of serotonin and other important biological compounds .

Pharmacokinetics

Similar compounds are known to be quickly metabolized by the body to generate bioactive compounds .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with the serotonin receptors. Activation of these receptors can lead to changes in perception, euphoria, visual and mental hallucinations, a distorted sense of time, and spiritual experiences . It can also lead to side reactions such as nausea and panic attacks .

特性

IUPAC Name |

3-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-1-ethylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2/c1-2-15-7-3-4-8(11(15)16)10-13-9(5-6-12)17-14-10/h3-4,7H,2,5-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKXLGKVVZYXAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C(C1=O)C2=NOC(=N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

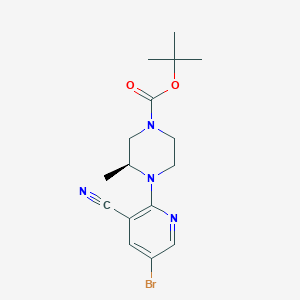

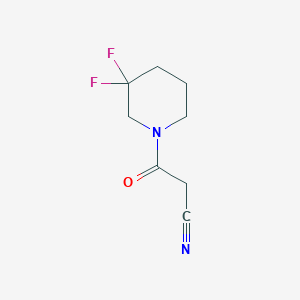

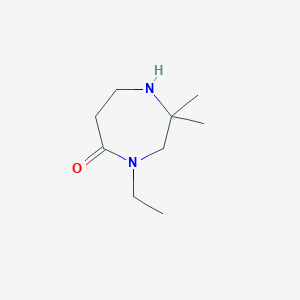

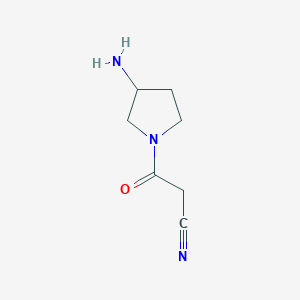

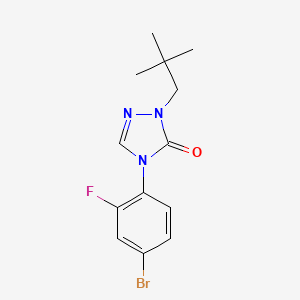

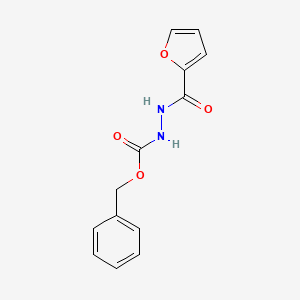

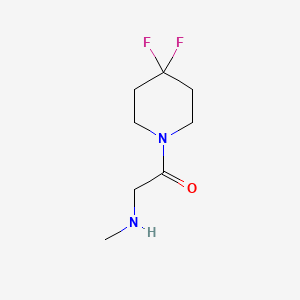

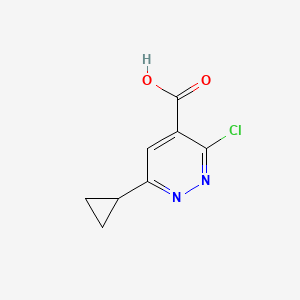

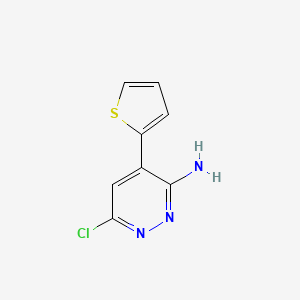

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

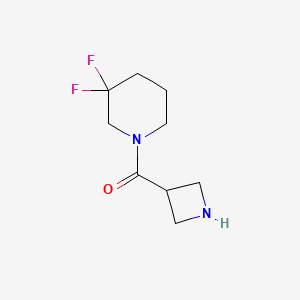

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(5-Bromo-2-methylbenzyl)-2,3-dihydrobenzo[1,4]dioxine](/img/structure/B1475660.png)

![4-[2-(Trifluoromethoxy)acetyl]benzoic acid](/img/structure/B1475670.png)

![3-[(4-Methoxyphenyl)methoxy]-6-oxabicyclo[3.1.0]hexane](/img/structure/B1475672.png)